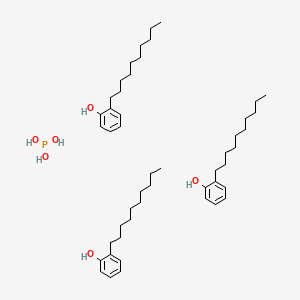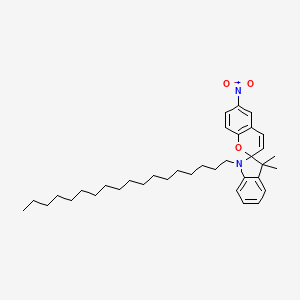
3',3'-Dimethyl-1'-octadecyl-6-nitrospiro(2h-benzopyran-2,2'-indoline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is a spiropyran derivative known for its photochromic properties. This compound exhibits a reversible transformation between two forms when exposed to light, making it useful in various applications, including photo-controlled extraction and active transport of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) typically involves the reaction of 3,3-dimethyl-6-nitrospiro(indoline-2,2’-2H-benzopyran) with octadecyl bromide under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:
Photoisomerization: The compound exhibits photochromism, where it reversibly transforms between two forms under UV and visible light.
Substitution Reactions: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV light for conversion to the merocyanine form and visible light for reverting to the spiropyran form.
Substitution Reactions: Bases like potassium carbonate (K2CO3) and solvents such as DMF.
Major Products Formed
Photoisomerization: The major product is the merocyanine form of the compound.
Substitution Reactions: Products depend on the substituents introduced during the reaction.
Scientific Research Applications
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) has several scientific research applications:
Photo-controlled Extraction: Used in the extraction and transport of amino acids in micellar systems.
Optical Data Storage: Its photochromic properties make it suitable for optical data storage applications.
Membrane Technology: Incorporated into membranes for controlled salt permeation and other applications.
Mechanism of Action
The mechanism of action for 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) primarily involves its photochromic behavior. Upon exposure to UV light, the compound converts to its merocyanine form, which has different chemical and physical properties compared to the spiropyran form. This reversible transformation allows for controlled interactions with other molecules, such as amino acids, in various environments .
Comparison with Similar Compounds
Similar Compounds
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): Another spiropyran derivative with similar photochromic properties.
1,3,3-Trimethylindolino-6’-nitrobenzopyrylospiran: Known for its photo-responsive behavior.
Uniqueness
3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is unique due to its long octadecyl chain, which enhances its solubility in non-polar solvents and its ability to form stable micellar systems for photo-controlled extraction .
Properties
Molecular Formula |
C36H52N2O3 |
|---|---|
Molecular Weight |
560.8 g/mol |
IUPAC Name |
3',3'-dimethyl-6-nitro-1'-octadecylspiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C36H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-37-33-23-20-19-22-32(33)35(2,3)36(37)27-26-30-29-31(38(39)40)24-25-34(30)41-36/h19-20,22-27,29H,4-18,21,28H2,1-3H3 |
InChI Key |
JATNMIPVKCXQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


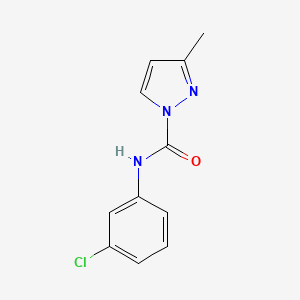

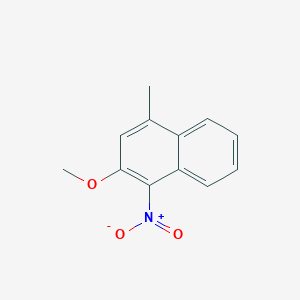
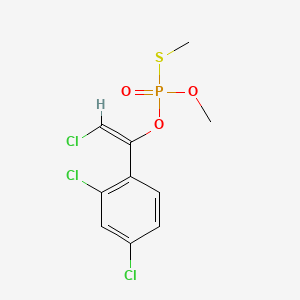
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14465775.png)


![6,7-Dimethyl-1,3-diphenylnaphtho[2,3-c]furan-5,8-dione](/img/structure/B14465795.png)
![Benzamide, n,n'-[[6-(methylthio)-1,3,5-triazine-2,4-diyl]bis[imino(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]]bis-](/img/structure/B14465799.png)
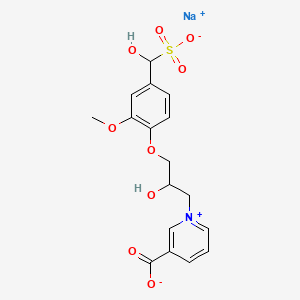

![2-Bromo-4,5-dimethoxy-N-[1-methyl-4-diethylaminobutyl]aniline](/img/structure/B14465812.png)
![Triphenyl[(2,3,6-trimethylphenyl)methyl]phosphanium](/img/structure/B14465831.png)
